molecular formula C12H8BrNO2 B3050664 3-Bromo-4-nitrobiphenyl CAS No. 27721-82-0

3-Bromo-4-nitrobiphenyl

Cat. No.: B3050664
CAS No.: 27721-82-0
M. Wt: 278.1 g/mol
InChI Key: FGJDRITYPHJFOH-UHFFFAOYSA-N
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Description

3-Bromo-4-nitrobiphenyl is an organic compound with the molecular formula C12H8BrNO2 It is a derivative of biphenyl, where the biphenyl core is substituted with a bromine atom at the third position and a nitro group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-nitrobiphenyl typically involves a multi-step process starting from biphenyl. One common method is the bromination of biphenyl to introduce the bromine atom, followed by nitration to add the nitro group. The bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The nitration step involves the use of a nitrating mixture, typically concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), to introduce the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-nitrobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate (K2CO3) in organic solvents such as tetrahydrofuran (THF).

Major Products:

    Substitution: Various substituted biphenyl derivatives.

    Reduction: 3-Bromo-4-aminobiphenyl.

    Coupling: Biaryl compounds with diverse functional groups.

Scientific Research Applications

3-Bromo-4-nitrobiphenyl has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.

    Industry: It is used in the production of advanced materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-4-nitrobiphenyl depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, while in reduction reactions, the nitro group is converted to an amino group. The molecular targets and pathways involved vary based on the specific application and the nature of the substituents introduced during these reactions .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-nitrobiphenyl is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and materials science.

Properties

IUPAC Name

2-bromo-1-nitro-4-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO2/c13-11-8-10(6-7-12(11)14(15)16)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJDRITYPHJFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299164
Record name 3-bromo-4-nitrobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27721-82-0
Record name NSC128589
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128589
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-bromo-4-nitrobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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